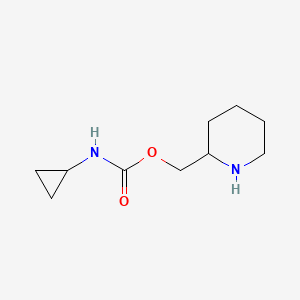
Piperidin-2-ylmethyl cyclopropylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidin-2-ylmethylN-cyclopropylcarbamate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Compounds with piperidine moieties are widely used in the pharmaceutical industry due to their significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives, including Piperidin-2-ylmethylN-cyclopropylcarbamate, often involves multi-component reactions (MCRs). One common method is the pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol . This method provides good yields, easy work-ups, and short reaction times.
Industrial Production Methods
Industrial production methods for piperidine derivatives typically involve the use of ionic liquids as catalysts due to their tunable physical and chemical properties. These methods are advantageous because they offer high thermal and chemical stability, low vapor pressure, and non-flammability .
Chemical Reactions Analysis
Types of Reactions
Piperidin-2-ylmethylN-cyclopropylcarbamate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
Piperidin-2-ylmethylN-cyclopropylcarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and pathways.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of Piperidin-2-ylmethylN-cyclopropylcarbamate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Piperidin-2-ylmethylN-cyclopropylcarbamate include other piperidine derivatives such as:
Piperine: A naturally occurring alkaloid with antioxidant properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects.
Uniqueness
Piperidin-2-ylmethylN-cyclopropylcarbamate is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its combination of a piperidine ring with a cyclopropylcarbamate group makes it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C10H18N2O2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
piperidin-2-ylmethyl N-cyclopropylcarbamate |
InChI |
InChI=1S/C10H18N2O2/c13-10(12-8-4-5-8)14-7-9-3-1-2-6-11-9/h8-9,11H,1-7H2,(H,12,13) |
InChI Key |
UCJHYDCZKWDIOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)COC(=O)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















